1H-1,3,5-benzotriazepine-2,4-diamine
Description
Structure
3D Structure
Properties
CAS No. |
61911-80-6 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1H-1,3,5-benzotriazepine-2,4-diamine |
InChI |
InChI=1S/C8H9N5/c9-7-11-5-3-1-2-4-6(5)12-8(10)13-7/h1-4H,(H5,9,10,11,12,13) |
InChI Key |
UOSCIXCJLYKUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NC(=N2)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1h 1,3,5 Benzotriazepine 2,4 Diamine and Analogous Structures
Direct Synthesis Approaches to the 1,3,5-Benzotriazepine Core
The formation of the fundamental benzotriazepine ring system is often accomplished through cyclocondensation and cyclization reactions that build the seven-membered ring from acyclic or smaller cyclic precursors.
Cyclocondensation reactions involving o-phenylenediamine (B120857) (also known as benzene-1,2-diamine) are a cornerstone for the synthesis of various fused heterocyclic systems, including benzotriazepines. nih.govbohrium.com This method typically involves the reaction of the two adjacent amine groups of o-phenylenediamine with a reagent containing two electrophilic centers, leading to the formation of the seven-membered ring.
One documented approach involves the condensation of o-phenylenediamine with an amidinium salt, which can result in the formation of a 2-phenyl-2,3-dihydro-1H-benzo[f] nih.govlookchem.comsoton.ac.uktriazepine. nih.gov A more specific synthesis leading to a diamine derivative involves a multi-component reaction. In this process, N-(dichloromethylene)-N-methylmethan-aminium is first mixed with dicyclohexyl-methane diimine. The resulting intermediate is then condensed with benzene-1,2-diamine to produce N²,3-dicyclohexyl-N⁴,N⁴-dimethyl-3H-benzo[f] nih.govlookchem.comsoton.ac.uktriazepine-2,4-diamine. nih.gov
Table 1: Examples of Cyclocondensation Reactions
| Starting Materials | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| o-Phenylenediamine, N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide | Dichloromethane, 0 °C | 2-phenyl-2,3-dihydro-1H-benzo[f] nih.govlookchem.comsoton.ac.uktriazepine | nih.gov |
An alternative strategy for forming the benzotriazepine core involves the use of acyl isoselenocyanate intermediates. nih.gov This method begins with the generation of an acyl isoselenocyanate from an acyl chloride and potassium selenocyanate (B1200272) (KSeCN). nih.gov The highly reactive isoselenocyanate then reacts with o-phenylenediamine in a solvent like acetone (B3395972) at room temperature. This reaction proceeds through an intermediate which subsequently undergoes cyclization and elimination of a water molecule to yield 1,3,5-benzotriazepine-2-selone derivatives in moderate to good yields. nih.gov This methodology is valued for its potential diversity, stemming from the wide availability of different acyl chlorides as starting materials. nih.gov
Fundamental reaction mechanisms like nucleophilic and electrophilic substitution are integral to the multi-step syntheses that culminate in the formation of the benzotriazepine ring. lookchem.commasterorganicchemistry.com A key strategy often begins with a nucleophilic aromatic substitution to build a suitable precursor. lookchem.com For instance, the synthesis of a library of 1,3,5-benzotriazepine-2,4-diones starts with the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene (B31998) with a primary amine. lookchem.com This initial step attaches the first nitrogen-containing side chain to the benzene (B151609) ring. Subsequent chemical transformations, including the reduction of the nitro group to an amine and further alkylation, create the necessary N,N'-disubstituted 1,2-diamine structure, which is then ready for the final ring-closing cyclization step. lookchem.com This demonstrates how nucleophilic substitution is a critical tool for assembling the precursors required for the eventual ring formation. lookchem.comlibretexts.org
Synthesis of Functionalized Benzotriazepine Derivatives
Beyond the core structure, significant research has focused on synthesizing benzotriazepine derivatives with various functional groups, which can modulate their chemical and biological properties.
The synthesis of the titular 1H-1,3,5-benzotriazepine-2,4-diamine structure is a prime example of introducing amine functionalities. As previously mentioned, a direct synthesis of a diamine derivative, N²,3-dicyclohexyl-N⁴,N⁴-dimethyl-3H-benzo[f] nih.govlookchem.comsoton.ac.uktriazepine-2,4-diamine, is achieved through the condensation of benzene-1,2-diamine with an intermediate formed from N-(dichloromethylene)-N-methylmethan-aminium and dicyclohexyl-methane diimine. nih.gov
The introduction of imino groups has also been reported. For example, 3-substituted-4-(phenylimino)-1,3,4,5-tetrahydro-2H-benzo[f] nih.govlookchem.comsoton.ac.uktriazepine-2-thione derivatives have been synthesized, showcasing the versatility of functionalization at the benzotriazepine core. nih.gov
Dione (B5365651) and thione analogs of benzotriazepines are significant subclasses, and various synthetic routes have been developed for their preparation.
1,3,5-Benzotriazepine-2,4-diones: A robust synthesis for a library of these dione compounds has been reported, often utilizing microwave-assisted methods to improve reaction times and yields. lookchem.comsoton.ac.ukgre.ac.uk The key cyclization step involves treating N,N'-dialkyl-1,2-diamines with freshly prepared phenyl isocyanatoformate under microwave irradiation to give the N-3 unsubstituted dione scaffold. lookchem.com Further functionalization can be achieved through subsequent base-mediated alkylation at the N-3 nitrogen to produce trisubstituted 1,3,5-benzotriazepine-2,4-diones. lookchem.com
1,3,5-Benzotriazepine-2-thiones: Thione analogs can be synthesized through several pathways. One method involves the reaction of 1-(2-aminophenyl)-3-methylthiourea (B3060225) with aromatic aldehydes in acetic acid to yield 3-methyl-4-substituted-phenyl-3H-benzo[f] nih.govlookchem.comsoton.ac.uktriazepine-2-thiol derivatives. nih.gov Another approach involves the cyclization of a 1-substituted 3-phenylacetyl thiourea (B124793) intermediate. Treatment of this thiourea with a mixture of acetic anhydride (B1165640) and phosphoric acid at room temperature leads to the formation of a 4-phenyl-1,3-dihydro-2H-benzo[f] nih.govlookchem.comsoton.ac.uktriazepine-2-thione. nih.gov
Table 2: Synthesis of Dione and Thione Analogs
| Product Type | Precursor | Reagents/Conditions | Product Example | Reference |
|---|---|---|---|---|
| 1,3,5-Benzotriazepine-2,4-dione | N,N'-Dialkyl-1,2-diamine | Phenyl isocyanatoformate, Microwave irradiation | N-3 unsubstituted 1,3,5-benzotriazepine-2,4-dione | lookchem.com |
| 1,3,5-Benzotriazepine-2-thione | 1-(2-Aminophenyl)-3-methylthiourea | Aromatic aldehydes, Acetic acid | 3-Methyl-4-substituted-phenyl-3H-benzo[f] nih.govlookchem.comsoton.ac.uktriazepine-2-thiol | nih.gov |
Synthesis of Fused Polycyclic Systems (e.g., Benzo[f]researchgate.netbeilstein-archives.orgchim.ittriazepines, Triazolo[1,5-a]researchgate.netmdpi.combenzodiazepine)
The creation of fused polycyclic systems incorporating a triazepine or diazepine (B8756704) ring is a significant area of heterocyclic chemistry. These complex scaffolds are often assembled by constructing the seven-membered ring onto a pre-existing heterocyclic nucleus or by forming multiple rings in a sequential or one-pot fashion.
One prominent strategy involves the synthesis of triazole-fused benzodiazepines. An efficient, diversity-oriented synthesis of researchgate.netbeilstein-archives.orgclockss.orgtriazolo[1,5-a] researchgate.netmdpi.combenzodiazepines has been developed through a one-pot process involving sequential diazotization, azidation, and cycloaddition reactions, providing good yields. researchgate.net Another sophisticated approach combines a Ugi-azide four-component reaction with subsequent lactamization and an intramolecular azide-alkyne cycloaddition to assemble highly condensed 1,4-benzodiazepines fused with triazole, tetrazole, and piperazinone rings. beilstein-archives.org The synthesis of the triazolo[5,1-a] mdpi.comclockss.orgbenzodiazepine (B76468) ring system has also been achieved through a unique route that involves forming the seven-membered ring on a preformed phenyltriazole nucleus. acs.org
The solid-phase synthesis of benzo[f] researchgate.netbeilstein-archives.orgclockss.orgtriazolo[1,5-a] researchgate.netmdpi.comdiazepin-6(5H)-ones represents another advanced methodology. researchgate.net This seven-step strategy utilizes polymer-supported 4-nitrobenzenesulfonamides, which are alkylated and then acylated with 2-azidobenzoic acids, leading to a spontaneous intramolecular 1,3-dipolar cycloaddition to form the fused triazole ring. researchgate.net
Furthermore, the synthesis of benzo[f]imidazo[2,1-b] researchgate.netbeilstein-archives.orgchim.ittriazepin-5-one has been accomplished by reacting 2-(imidazolidin-2-ylideneamino) aniline (B41778) derivatives with carbonyldiimidazole (CDI). nih.gov This demonstrates the versatility of cyclization strategies in creating diverse fused triazepine systems. nih.gov
| Target System | Key Synthetic Strategy | Starting Materials | Reference |
|---|---|---|---|
| researchgate.netbeilstein-archives.orgclockss.orgTriazolo[1,5-a] researchgate.netmdpi.combenzodiazepines | One-pot diazotization, azidation, cycloaddition | 2-Amino-N-benzylpropargylamines | researchgate.net |
| Triazole-tetrazole-piperazinone-fused 1,4-benzodiazepines | Ugi-azide reaction, lactamization, click reaction | 2-Azidobenzaldehydes, 2-yn-1-amines, 2-isocyanoacetate, TMSN3 | beilstein-archives.org |
| Triazolo[5,1-a] mdpi.comclockss.orgbenzodiazepine | Ring formation on a preformed triazole nucleus | 3-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole, benzonitrile | acs.org |
| Benzo[f]imidazo[2,1-b] researchgate.netbeilstein-archives.orgchim.ittriazepin-5-one | Cyclization with carbonyldiimidazole | 2-(Imidazolidin-2-ylideneamino) aniline derivatives | nih.gov |
Modern and Advanced Synthetic Techniques
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex heterocyclic scaffolds like this compound. These methods often lead to higher yields, shorter reaction times, and more environmentally friendly processes.
Microwave irradiation has emerged as a highly effective technique for accelerating organic reactions. clockss.org In the synthesis of a 1,3,5-benzotriazepine-2,4-dione (1,3,5-BZT) library, N,N'-dialkyl-1,2-diamines were reacted with phenyl isocyanatoformate under microwave irradiation to form the BZT scaffold. lookchem.com This method also proved beneficial for the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with primary amines, a key step in preparing precursors for the BZT core, which resulted in excellent yields. lookchem.com
The application of microwave heating has been extensively documented for the synthesis of the related 1,3,5-triazine (B166579) ring system. clockss.org Compared to conventional heating, microwave-assisted syntheses have demonstrated significant improvements, increasing yields from a range of 62-78% to 98-99% while drastically reducing reaction times from 10 hours to just 3 minutes. clockss.org For the synthesis of 1,3,5-triazine derivatives, microwave-assisted methods have been shown to shorten reaction times from days to minutes. mdpi.com This rapid, solvent-free heating avoids the decomposition of reagents and products, often leading to cleaner reactions and higher yields. chim.it For instance, a microwave-assisted protocol for synthesizing morpholine-functionalized 1,3,5-triazines achieved yields up to 88% in only 150 seconds. mdpi.com Similarly, the synthesis of 1,5-benzodiazepines using a nanocatalyst under microwave irradiation was completed in 8 minutes with a 98% yield. researchgate.net
The use of reagents and catalysts immobilized on solid supports simplifies purification, allows for catalyst recycling, and often enhances reaction efficiency. This approach aligns with the principles of green chemistry. chim.it
In the synthesis of 1,3,5-benzotriazepine-2,4-diones, a polymer-supported base, 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine (PS-BEMP), was successfully used to mediate the alkylation at the N-3 nitrogen position. lookchem.com The solid-phase synthesis of fused benzodiazepines has also been described, where resin-bound amines are used as the starting point for a multi-step sequence to build the final heterocyclic product. researchgate.net
For related heterocycles, solid supports are widely used. The synthesis of 1,3,5-triazinane-2,4-dithione has been performed on an acidic alumina (B75360) solid support, while montmorillonite (B579905) K-10 clay has been used to support the synthesis of 1,3,5-triazinane-2-thiones. clockss.org Silica gel modified with Lewis acids serves as an effective and environmentally benign catalyst for the cyclotrimerization of nitriles to form 1,3,5-triazines. chim.it Furthermore, various solid acid catalysts, including zeolites and sulfated zirconia, have been employed for the synthesis of benzodiazepines. nih.gov A notable example is the use of a copper(II)-clay nanocatalyst for the microwave-assisted green synthesis of 1,5-benzodiazepines. researchgate.net
Transition metal catalysis, particularly with palladium, offers a versatile and powerful platform for the synthesis of benzodiazepines and related heterocycles. mdpi.com These methods enable the formation of key C-N and C-C bonds under relatively mild conditions.
A general protocol for dibenzodiazepine synthesis involves a palladium-catalyzed cross-coupling of readily accessible precursors with ammonia (B1221849), which is followed by a spontaneous intramolecular condensation to form the final product in a single step. nih.govnih.gov Various palladium-catalyzed reactions such as amination, C-H arylation, and the Buchwald-Hartwig reaction are employed to construct the benzodiazepine core from different halogenated starting materials. mdpi.com
Domino reactions, which form multiple bonds in a single synthetic operation, are particularly efficient. Palladium-catalyzed domino processes like carboamination and aminoazidation have been successfully applied to the synthesis of 1,4-benzodiazepines from unactivated N-allyl-anthranilamides or N-allyl-2-aminobenzylamine derivatives. mdpi.com Another elegant strategy is the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com This reaction proceeds through the formation of π-allylpalladium intermediates, which then undergo an intramolecular nucleophilic attack by the amide nitrogen to yield the seven-membered benzodiazepine core. mdpi.com
| Reaction Type | Key Transformation | Catalyst System (Example) | Reference |
|---|---|---|---|
| Domino Carboamination | Cyclization of N-allyl-2-aminobenzylamine with aryl bromides | Pd(CH₃CN)₂Cl₂ / PPh₂Cy | mdpi.com |
| Domino Aminoazidation | 7-exo-cyclization of N-allyl-anthranilamides | Pd(II) catalyst with NaN₃ and H₂O₂ | mdpi.com |
| Intramolecular Cyclization | Cyclization of 2-aminobenzylamines with propargylic carbonates | Pd₂(dba)₃ / dppf | mdpi.com |
| Ammonia Cross-Coupling/Condensation | One-pot synthesis of dibenzodiazepines | Pd₂(dba)₃ / t-BuDavePhos | nih.gov |
Regioselective annulation, the fusion of a new ring onto an existing molecule at a specific position, is crucial for the unambiguous synthesis of complex heterocyclic structures. A directed cyclocondensation reaction has been developed for the regioselective synthesis of a bicyclic 1,3,5-triazepine system. scispace.com This method involves the reaction of tetrachloro-2-aza-1,3-butadienes with N-phenyl-1,2-cyclopentanediamine, leading to the formation of cyclopenta[f] researchgate.netbeilstein-archives.orgchim.ittriazepines. scispace.com The reaction proceeds regioselectively, with the initial attack occurring at a specific electrophilic carbon center of the azadiene. scispace.com
In palladium-catalyzed reactions, regioselectivity is often governed by electronic and steric factors. For example, in the cyclization involving unsymmetrical diaryl-substituted propargylic carbonates, the intramolecular nucleophilic attack occurs preferentially at the alkyne terminus that is substituted with the more electron-rich aryl group. mdpi.com This electronic effect dictates the selective formation of a single regioisomer. mdpi.com The development of regioselective methods is also critical in the synthesis of 1,2,3-triazoles, which are important building blocks for more complex fused systems. nih.gov Methodologies that allow for the regio- and chemoselective synthesis of 1,4-, 1,5-, and 1,4,5-substituted triazoles from β-carbonyl phosphonates and azides provide access to specific isomers needed for subsequent annulation reactions. nih.gov
Mechanistic Elucidation of Reaction Pathways
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and extending the scope of a synthetic method. For the palladium-catalyzed synthesis of 1,4-benzodiazepines from propargylic carbonates, a plausible mechanism has been proposed. mdpi.com The reaction initiates with the formation of a π-allylpalladium complex from the carbonate. Subsequently, the amide nitrogen of the 2-aminobenzylamine derivative performs an intramolecular nucleophilic attack on the π-allyl system, leading to the formation of the seven-membered ring. mdpi.com The observed regioselectivity is attributed to the preferential attack at the more cationic carbon of the palladium intermediate, which is influenced by the electronic properties of the substituents. mdpi.com
In the one-pot synthesis of dibenzodiazepines, the proposed pathway involves an initial palladium-catalyzed cross-coupling of a diarylamine precursor with ammonia to generate a key intermediate. nih.gov This intermediate then undergoes a spontaneous intramolecular condensation between an amino group and a carbonyl group to form the diazepine ring. nih.gov
The regioselectivity in the synthesis of cyclopenta[f] researchgate.netbeilstein-archives.orgchim.ittriazepines is explained by a directed cyclocondensation pathway. scispace.com The reaction proceeds through an initial interaction between the most electrophilic carbon (C1) of the tetrachloro-2-aza-1,3-butadiene and the primary amino group of the diamine substrate, which dictates the orientation of the subsequent ring-closing steps. scispace.com
For the regioselective formation of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates, the mechanism is believed to involve a cesium-chelated Z-enolate as an efficient dipolarophile that undergoes a [3+2] cycloaddition with an azide (B81097) dipole. nih.gov This chelation controls the geometry of the intermediate and directs the regiochemical outcome of the cyclization. nih.gov
Proposed Cyclization Mechanisms (e.g., Nucleophilic Attack, Water Elimination)
The formation of the benzotriazepine ring is typically achieved through an intramolecular cyclization reaction, which is the key ring-forming step. The mechanism of this cyclization often involves a nucleophilic attack from a nitrogen atom onto an electrophilic carbon center.
One proposed mechanism involves the reaction of an acyl isoselenocyanate intermediate with o-phenylenediamine. nih.gov In this pathway, the initial reaction forms an open-chain intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of one of the amino groups onto the carbonyl carbon, followed by the elimination of a water molecule (H₂O), leads to the formation of the final 4-phenyl-1,3-dihydro-2H-benzo[f] researchgate.netsoton.ac.ukrsc.orgtriazepine-2-selenone product. nih.gov
Another common strategy involves the intramolecular cyclization of intermediates derived from reactants like 2-methylene-malononitrile and benzene-1,2-diamine. nih.gov After the initial formation of an acyclic intermediate, acid-catalyzed refluxing promotes cyclization to yield diazepine derivatives. nih.gov Similarly, the reaction of intermediates formed from oxalyl diisothiocyanate and aniline derivatives undergoes intramolecular cyclization to produce 1,3,5-triazepane derivatives. nih.gov These reactions highlight a general principle where a suitably positioned nucleophilic amine on a benzene ring precursor attacks an internal electrophilic site to forge the seven-membered heterocyclic ring.
Table 1: Overview of Proposed Cyclization Mechanisms
| Precursors | Key Intermediate | Cyclization Step | Byproduct | Final Scaffold |
|---|---|---|---|---|
| Acyl isoselenocyanate, o-phenylenediamine | Acyclic selenourea (B1239437) derivative | Intramolecular nucleophilic attack | H₂O | Benzo[f] researchgate.netsoton.ac.ukrsc.orgtriazepine-2-selenone nih.gov |
| Oxalyl diisothiocyanate, Aniline derivatives | Acyclic thiourea derivative | Intramolecular cyclization | - | 1,3,5-Triazepane derivative nih.gov |
| o-phenylenediamine, Amidinium salt | Amidine derivative | Double nucleophilic attack | - | 2-phenyl-2,3-dihydro-1H-benzo[f] researchgate.netsoton.ac.ukrsc.orgtriazepine nih.gov |
Ring Expansion and Contraction Pathways
Ring expansion and contraction reactions represent valuable strategies in organic synthesis to access cyclic systems that may be difficult to construct directly. wikipedia.orgetsu.edu These methods can be applied to synthesize or modify benzotriazepine scaffolds.
Ring Contraction: A notable example involves the oxidative ring contraction of related fused benzotriazepine systems. The treatment of 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b] researchgate.netsoton.ac.ukrsc.orgbenzotriazepine derivatives with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) leads to a ring contraction. nih.gov This process results in the formation of 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles, transforming the seven-membered triazepine ring into a five-membered imidazole (B134444) ring fused to a benzimidazole. nih.gov Cationic rearrangements, such as pinacol-type rearrangements, are another class of reactions that can facilitate the contraction of a ring by one carbon atom through the migration of an endocyclic bond to an adjacent carbocation. wikipedia.org
Ring Expansion: Conversely, ring expansion strategies can be employed to construct the seven-membered benzotriazepine core from smaller, more readily available cyclic precursors. researchgate.net The Dowd–Beckwith reaction, for instance, is a powerful method for expanding cyclic ketones via alkoxy radicals, which could be adapted for synthesizing benzotriazepine precursors. researchgate.net Another common approach involves the opening of a bicyclic system containing a strained ring, such as a cyclopropane. For example, the Buchner ring expansion converts arenes into seven-membered cycloheptatrienes, a strategy whose principles could be applied to the synthesis of fused heterocyclic systems. wikipedia.org
Intermediate Formation and Transformation Analysis (e.g., Imidoyl Chloride Fragments)
The synthesis of complex heterocyclic structures often proceeds through highly reactive intermediates that are generated in situ. Imidoyl chlorides are one such class of intermediates, serving as versatile precursors for various nitrogen-containing heterocycles. wikipedia.org
Imidoyl chlorides are typically synthesized by treating monosubstituted carboxylic acid amides with halogenating agents like phosgene (B1210022) or thionyl chloride. wikipedia.org Their reactivity stems from the electrophilic carbon atom of the C=N double bond, which is susceptible to nucleophilic attack. researchgate.net
In the context of triazepine synthesis, N-(2-cyanophenyl)benzimidoyl chloride has been utilized as a key precursor. nih.gov This intermediate is designed to undergo a subsequent intramolecular cycloaddition. The reaction of this imidoyl chloride with thioamides can lead to the formation of open-chain thiourea derivatives. nih.gov These intermediates possess two nucleophilic sites (nitrogen and sulfur) capable of attacking the cyano group. Spontaneous cyclization via nitrogen attack on the cyano group can lead to the formation of a benzotriazocine (an eight-membered ring), which may then undergo rearrangement. nih.gov This demonstrates how the tailored design of an imidoyl chloride fragment directs the subsequent cyclization cascade to form specific heterocyclic systems. The choice of nucleophile and reaction conditions can be tuned to favor different cyclization pathways, highlighting the synthetic utility of these reactive intermediates. nih.gov
Table 2: Reactivity of Imidoyl Chloride Intermediates
| Imidoyl Chloride Precursor | Reactant | Intermediate | Transformation | Product Class |
|---|---|---|---|---|
| N-(2-cyanophenyl)benzimidoyl chloride | Thioamides | Open-chain thiourea derivative | Intramolecular N-attack on cyano group | Benzotriazocines nih.gov |
| General RC(NR')Cl | Water (H₂O) | - | Hydrolysis | Amides wikipedia.org |
| General RC(NR')Cl | Hydrogen Sulfide (H₂S) | - | Thiolysis | Thioamides wikipedia.org |
| General RC(NR')Cl | Amines (R''NH₂) | - | Amination | Amidines wikipedia.org |
Combinatorial and Library Synthesis Strategies
Combinatorial chemistry has become an indispensable tool in drug discovery, enabling the rapid generation of large collections of related compounds, or libraries, for screening. nih.gov These strategies are well-suited for exploring the chemical space around a privileged scaffold like 1,3,5-benzotriazepine.
Parallel Synthesis Methodologies for Chemical Libraries
Parallel synthesis involves the simultaneous synthesis of a library of compounds in separate reaction vessels. This methodology has been successfully applied to the creation of a 1,3,5-benzotriazepine-2,4-dione based library. lookchem.comsoton.ac.uk
The synthesis of this library utilized modern techniques to enhance efficiency, including microwave-mediated reactions and the use of polymer-supported reagents. lookchem.comgre.ac.uk The core 1,3,5-benzotriazepine-2,4-dione scaffold was constructed in a multi-step sequence. N,N'-Dialkyl-1,2-diamines were treated with phenyl isocyanatoformate under microwave irradiation to yield N-3 unsubstituted benzotriazepines. lookchem.com Further diversification was achieved at the N-3 position through base-mediated alkylation, using various alkyl halides to produce a library of trisubstituted 1,3,5-benzotriazepines. lookchem.com This approach allows for the systematic variation of substituents at multiple positions on the scaffold, facilitating the exploration of structure-activity relationships. lookchem.com
Fragment-Based Approaches to Scaffold Diversification
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel drug candidates. nih.gov It involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind to a biological target. frontiersin.org These low-affinity hits then serve as starting points for the construction of more potent lead compounds by growing, linking, or merging the initial fragments. nih.govfrontiersin.org
This approach offers a highly efficient method for exploring the chemical space of a target's binding site. nih.gov The 1,3,5-benzotriazepine core can be employed as a central scaffold in an FBDD campaign. Once initial binding fragments are identified, the benzotriazepine structure can serve as a template to link two or more fragments together in the correct orientation for optimal binding. Alternatively, a fragment hit can be elaborated by "growing" it into an unoccupied region of the binding pocket using the benzotriazepine as a foundation for the new chemical matter. frontiersin.org This fragment-based approach allows for the rational design and diversification of the benzotriazepine scaffold to generate novel, high-affinity ligands. nih.gov
Structural Characterization and Conformational Analysis of 1h 1,3,5 Benzotriazepine 2,4 Diamine Systems
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of synthesized 1H-1,3,5-benzotriazepine-2,4-diamine systems. A suite of techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HRMS), are synergistically employed to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound systems in solution. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals. ceon.rsthieme-connect.de
In the ¹H-NMR spectrum , protons on the fused benzene (B151609) ring typically appear as a complex multiplet pattern in the aromatic region (δ 7.0–8.0 ppm). The protons of the amino groups (-NH₂) and the proton on the ring nitrogen (N-H) would be expected to produce signals that can vary in chemical shift and may be broad, depending on the solvent and concentration.
The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the benzene ring resonate in the δ 120–150 ppm range. The carbon atoms within the seven-membered triazepine ring, being bonded to nitrogen, would appear at distinct chemical shifts, with the C2 and C4 carbons bonded to the amino groups expected in the δ 150-160 ppm region.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| Aromatic (C6-C9) | 7.0 - 7.8 (m) | 120 - 145 | Protons and carbons of the fused benzene ring. |
| NH (Ring) | ~8.5 (br s) | - | Proton on the nitrogen atom within the triazepine ring. |
| NH₂ (at C2/C4) | ~5.0 - 6.0 (br s) | - | Protons of the exocyclic amino groups. |
| C2/C4 | - | ~155 | Carbons bearing the amino groups. |
| C5a/C9a | - | ~140 - 150 | Bridgehead carbons shared by the benzene and triazepine rings. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. vscht.cz For a this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H bonds of the amine and ring nitrogen, aromatic C-H bonds, and C=C bonds of the benzene ring. libretexts.orglibretexts.orgpressbooks.pub
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. researchgate.netrsc.org The fused aromatic system of the benzotriazepine core gives rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. nih.govijpsonline.comijpsonline.com These absorptions are due to π → π* and n → π* electronic transitions of the conjugated system and the nitrogen heteroatoms. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and substitution on the ring system.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary amines (-NH₂) |
| 3300 - 3100 | N-H Stretch | Ring N-H |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unequivocally determining the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions. For the parent compound, this compound, the expected molecular formula is C₉H₁₁N₅. HRMS would provide an experimental mass that closely matches the calculated exact mass, confirming the elemental composition and lending strong support to the proposed structure.
X-ray Crystallography and Solid-State Analysis
While spectroscopic methods reveal the structure in solution, X-ray crystallography provides the definitive structure in the solid state, offering precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule.
Determination of Crystal Structure and Absolute Configuration
Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure. Although a structure for the parent diamine is not publicly available, analysis of closely related derivatives, such as substituted 1,3,5-benzotriazepine-2,4-diones, reveals the core architecture of the ring system. lookchem.com The crystal structure confirms the connectivity of the fused benzene and triazepine rings and provides precise measurements of all bond lengths and angles. researchgate.netresearchgate.net For chiral derivatives, crystallographic analysis, particularly with the use of anomalous dispersion, can be used to determine the absolute configuration of the stereocenters. researchgate.netmdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₅H₂₈N₄O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.458(3) |
| b (Å) | 11.956(3) |
| c (Å) | 17.382(5) |
| β (°) | 108.575(6) |
| Volume (ų) | 2256.3(10) |
Analysis of Conformational Preferences (e.g., Boat Conformation, Twist-Sofa)
Due to the inherent ring strain, seven-membered rings are non-planar. researchgate.netbritannica.com The 1,3,5-benzotriazepine ring system can adopt several low-energy conformations. youtube.comresearchgate.net X-ray crystallographic data is essential for determining the preferred conformation in the solid state. Analysis of the torsion angles within the seven-membered ring of derivatives shows that the ring often adopts a distorted boat or twist-boat conformation. researchgate.net
In a boat conformation, two atoms are positioned out of the plane formed by the other atoms, resembling a boat. The flexibility of the seven-membered ring allows for distortions from this ideal geometry, leading to other possibilities like a twist-sofa conformation. The specific conformation adopted is influenced by the steric and electronic effects of the substituents on the ring. In solution, these conformations may interconvert, and such dynamic processes can be studied using variable-temperature NMR experiments.
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Dimerization)
The intermolecular forces within the this compound system are primarily governed by hydrogen bonding, a critical factor influencing its crystal packing and supramolecular architecture. The presence of amino groups (-NH₂) and ring nitrogen atoms provides multiple sites for both hydrogen bond donors and acceptors.
In the solid state, it is anticipated that molecules of this compound would form extensive networks of hydrogen bonds. Specifically, the N-H protons of the amino groups can interact with the lone pairs of electrons on the nitrogen atoms of the triazepine ring or the amino groups of adjacent molecules. This type of interaction is commonly observed in nitrogen-rich heterocyclic compounds, such as 3,5-diamino-1,2,4-triazole, where molecules are interconnected by N-H···N hydrogen bonds. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations
Theoretical investigations provide profound insights into the molecular properties of this compound where experimental data may be limited. These computational approaches are essential for predicting geometry, stability, and reactivity.
Quantum Chemical Calculations (e.g., DFT, MNDO, AM1, PM3) for Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecular systems. Methods range from semi-empirical (like MNDO, AM1, and PM3) to more rigorous ab initio and Density Functional Theory (DFT) approaches. DFT, particularly with functionals like B3LYP, has become a standard for obtaining accurate results on the geometry and electronic properties of heterocyclic systems. espublisher.comresearchgate.net
| Computational Method | Information Obtained | Typical Application |
| AM1, PM3, MNDO | Approximate molecular geometry, heat of formation. | Rapid screening of large numbers of molecules or initial geometry guesses. |
| Hartree-Fock (HF) | Molecular orbitals, electronic energy. | A foundational ab initio method, often a starting point for more complex calculations. |
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties (atomic charges, dipole moment), reaction energies. | Highly accurate prediction of molecular structures and properties for systems of moderate size. nih.govresearchgate.net |
Conformational Search and Energy Minimization Studies
The seven-membered triazepine ring fused to a benzene ring is inherently non-planar and can adopt several different conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional arrangement of the molecule. The flexibility of the seven-membered ring allows for various puckered forms, such as distorted chair, boat, or twist-boat conformations.
Studies on structurally similar benzazepine and benzodiazepine (B76468) systems reveal that the seven-membered ring often exists in dynamic equilibrium between two enantiomeric puckered conformations, typically with a chair-like geometry. rsc.org For a related 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, X-ray crystallography confirmed a distorted pseudo-chair conformation. nih.govresearchgate.net A computational conformational search, followed by geometry optimization and energy minimization, can map the potential energy surface of this compound. This process identifies the global minimum energy conformer and other low-energy isomers, providing crucial information about the molecule's preferred shape. researchgate.net
Analysis of Tautomeric Forms and Isomeric Stability
The presence of amino groups adjacent to ring nitrogen atoms makes this compound susceptible to tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. For this molecule, the primary form of tautomerism is the amino-imino equilibrium.
Computational chemistry, particularly DFT, is a reliable method for evaluating the relative stabilities of different tautomeric forms. nih.gov By calculating the total electronic energy of each optimized tautomer, their stability can be ranked. academie-sciences.fr Studies on other nitrogen-containing heterocycles, such as 1,3,5-triazine (B166579) derivatives, have shown that the relative stability of tautomers can be significantly influenced by factors like intramolecular hydrogen bonding and the polarity of the solvent. academie-sciences.frresearchgate.net Theoretical calculations can model these effects, for instance by using a Polarizable Continuum Model (PCM) to simulate a solvent environment, thereby predicting the predominant tautomer under specific conditions. researchgate.net
| Tautomer | Description | Predicted Relative Stability |
| Tautomer A (Diamine) | The 2- and 4- positions are amino groups. | Often the most stable form in similar systems. |
| Tautomer B (Amino-imino) | One amino group is converted to an imino group with proton migration to a ring nitrogen. | Stability is dependent on the resulting conjugation and potential for intramolecular hydrogen bonding. academie-sciences.fr |
| Tautomer C (Di-imino) | Both amino groups are converted to imino groups. | Generally less stable due to disruption of aromaticity or increased strain. |
Frontier Molecular Orbital (FMO) Analysis for Chemical Hardness and Stability
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and stability. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. espublisher.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical hardness. espublisher.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to provide quantitative measures of stability and reactivity. jmaterenvironsci.com
| Parameter | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap corresponds to higher stability. espublisher.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have a larger energy gap. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from the system. |
| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | A measure of the power of an atom or group to attract electrons. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Chemical Transformations and Derivatization of the 1h 1,3,5 Benzotriazepine Core
Functional Group Interconversions and Modifications
The inherent functionalities of 1H-1,3,5-benzotriazepine-2,4-diamine, namely the amino groups and the nitrogen atoms of the triazepine ring, are primary sites for chemical derivatization.
While direct amination of an unsubstituted 1H-1,3,5-benzotriazepine core at the 2 and 4 positions is a plausible synthetic route to the title compound, the derivatization of the existing amino groups is a key strategy for functionalization. The synthesis of derivatives such as N²,3-dicyclohexyl-N⁴,N⁴-dimethyl-3H-benzo[f] nih.govrsc.orgresearchgate.nettriazepine-2,4-diamine has been reported, demonstrating that the amino groups can be substituted. nih.gov
Amidation reactions, involving the acylation of the exocyclic amino groups, can be readily achieved using standard procedures. The reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. This transformation is a common method for introducing a wide array of substituents, thereby modulating the electronic and steric properties of the molecule.
Table 1: Representative Amidation Reactions of this compound
| Acylating Agent | Product |
|---|---|
| Acetyl chloride | N,N'-(1H-1,3,5-benzotriazepine-2,4-diyl)diacetamide |
| Benzoyl chloride | N,N'-(1H-1,3,5-benzotriazepine-2,4-diyl)dibenzamide |
This table represents hypothetical products based on standard amidation reactions.
The nitrogen atoms within the 1H-1,3,5-benzotriazepine ring, as well as the exocyclic amino groups, are nucleophilic and thus susceptible to alkylation and arylation. Studies on the related 1,3,5-benzotriazepine-2,4-dione scaffold have shown that substitution at the N-3 nitrogen can be achieved through base-mediated alkylation. lookchem.com A similar reactivity is anticipated for the 2,4-diamine derivative, allowing for the introduction of various alkyl and aryl groups at the N-1, N-3, and N-5 positions. The regioselectivity of these reactions would likely be influenced by the steric and electronic nature of both the benzotriazepine substrate and the electrophile.
Direct C-alkylation or C-arylation of the benzene (B151609) portion of the benzotriazepine core is also a potential avenue for derivatization, likely proceeding through electrophilic aromatic substitution. The positions of substitution would be directed by the existing amino and nitrogen functionalities.
Table 2: Potential Sites for Alkylation and Arylation
| Position | Reaction Type | Example Reagent |
|---|---|---|
| N-1, N-3, N-5 | N-Alkylation | Methyl iodide |
| N-1, N-3, N-5 | N-Arylation | Phenylboronic acid (Chan-Lam coupling) |
| C-6, C-7, C-8, C-9 | C-Alkylation | Friedel-Crafts Alkylation |
This table outlines plausible reactions based on the known reactivity of similar heterocyclic systems.
The introduction of halogen or nitro groups onto the aromatic ring of the 1H-1,3,5-benzotriazepine core opens up further possibilities for derivatization, particularly for the construction of new fused ring systems. For instance, the synthesis of 1,3,5-benzotriazepine-2,4-diones has been achieved starting from 1-fluoro-2-nitrobenzene (B31998), where the nitro group is subsequently reduced to an amine as part of the cyclization process. lookchem.com
A nitro-substituted 1H-1,3,5-benzotriazepine could undergo reduction to the corresponding amine, which could then be used as a handle for annulation reactions. For example, a diamino-benzotriazepine derivative could react with a 1,2-dicarbonyl compound to form a new fused pyrazine (B50134) ring.
Similarly, a halogenated benzotriazepine could be a substrate for various cross-coupling reactions to introduce functionalities that can subsequently participate in intramolecular cyclizations. For example, a bromo-substituted benzotriazepine could be converted to an amino-substituted derivative via a Buchwald-Hartwig amination, which could then be used for ring closure. While specific examples for the 2,4-diamine are not prevalent, these transformations are standard in heterocyclic chemistry and represent a viable strategy for creating novel, complex ring systems.
Ring System Modifications
Beyond functional group interconversions, the 1H-1,3,5-benzotriazepine core can be elaborated through the formation of additional fused or bridged ring systems.
The construction of fused heterocyclic systems onto the 1,3,5-benzotriazepine backbone has been demonstrated. For instance, the synthesis of 5-(2,4-dimethyl-3H-benzo[f] nih.govrsc.orgresearchgate.nettriazepin-3-yl)-3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile showcases the formation of a pyrazole-substituted benzotriazepine. nih.gov Furthermore, imidazo[2,1-b] nih.govrsc.orgresearchgate.netbenzotriazepine derivatives have been synthesized, indicating the feasibility of fusing a five-membered imidazole (B134444) ring across the N1-C2 bond of the triazepine. nih.gov
The general strategy for constructing such fused systems often involves the reaction of a suitably functionalized benzotriazepine with a bifunctional reagent. For example, a 2,4-diamino-1H-1,3,5-benzotriazepine could potentially react with an α-haloketone to first form an intermediate which then undergoes intramolecular cyclization to yield a fused imidazole or thiazole (B1198619) ring.
Table 3: Examples of Fused Benzotriazepine Systems
| Fused Heterocycle | Synthetic Precursor on Benzotriazepine Core | Co-reactant |
|---|---|---|
| Imidazole | 1,2-Diamine functionality | Carbonyl compound or derivative |
| Pyrazole | Hydrazine functionality | 1,3-Dicarbonyl compound |
This table provides generalized synthetic strategies for the formation of fused heterocycles.
The introduction of bridged systems into the 1H-1,3,5-benzotriazepine core would lead to conformationally restricted, three-dimensional structures. This can be achieved by linking two non-adjacent atoms of the benzotriazepine ring with an atomic or polyatomic bridge. For instance, a reaction that forms a bridge between the N-1 and N-5 positions would create a rigid, bicyclic structure. While specific examples of bridged 1H-1,3,5-benzotriazepines are not readily found in the literature, the principles of intramolecular cyclization could be applied. A benzotriazepine derivative bearing two reactive functional groups at appropriate positions could be cyclized in the presence of a suitable linking reagent to form a bridged system.
Regioselective Functionalization of the Seven-Membered Ring
Specific methodologies for the regioselective functionalization of the seven-membered ring of this compound are not well-documented in the available literature. Research on related heterocyclic systems, such as 1,5-benzodiazepines, has explored regioselective tandem reactions to create substituted derivatives, but analogous studies on the 1,3,5-benzotriazepine-2,4-diamine core are not presently available. nih.gov
Reactivity with Specific Reagents
The literature primarily describes the use of isocyanates and thiocyanates as building blocks for the synthesis of the benzotriazepine ring, rather than as reagents for the derivatization of a pre-existing this compound molecule. For instance, synthetic strategies often involve the reaction of o-phenylenediamine (B120857) with reagents like methyl-isothiocyanate. nih.gov This reaction proceeds through a cyclo-condensation to form intermediate thiourea (B124793) derivatives which are then cyclized to create the benzo[f] nih.govresearchgate.netresearchgate.nettriazepine ring system. nih.gov Similarly, acyl isoselenocyanates and phenylacetyl isothiocyanate have been used in cyclization reactions with diamines to produce triazepine-2-selone and triazepine-2-thione derivatives, respectively. nih.gov
While the two primary amino groups of this compound would be expected to react with isocyanates and thiocyanates to form urea (B33335) and thiourea linkages, respectively, specific examples, reaction conditions, and product characterization for such transformations on this particular scaffold are not detailed in the reviewed scientific reports.
There is no specific information available in the surveyed literature regarding the 1,3-dipolar cycloaddition reactions of nitriloxides with the this compound core. Cycloaddition reactions involving nitriloxides are a well-established method for constructing five-membered heterocyclic rings like isoxazoles and isoxazolines from alkenes and alkynes. youtube.comnih.gov Studies have explored such reactions with related seven-membered heterocyclic systems, including 1,5-benzothiazepines and 1,5-benzodiazepines, leading to novel tricyclic compounds. researchgate.net However, the potential for the this compound ring to act as a dipolarophile in reactions with nitriloxides has not been documented.
Exploration of Biological Activities and Medicinal Chemistry Applications
Receptor-Ligand Interactions and Modulation
The unique three-dimensional structure of the 1,3,5-benzotriazepine scaffold allows for specific interactions with various receptors and enzymes, leading to the modulation of their activity. This has made them attractive candidates for targeting complex biological systems.
Derivatives of the 1,3,5-benzotriazepine class have been identified as modulators of G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. Notably, research has highlighted their potential as antagonists for the cholecystokinin (B1591339) B (CCK2) receptor. While specific data on 1H-1,3,5-benzotriazepine-2,4-diamine is limited, studies on the closely related 1H-1,3,5-benzotriazepine-2,4(3H,5H)-diones have demonstrated potent and selective antagonism at the CCK2 receptor over the CCK1 receptor nih.govresearchgate.net. This suggests that the 1,3,5-benzotriazepine scaffold is a viable starting point for the development of selective CCK2 receptor antagonists. The broader class of triazepine derivatives has also been recognized for its CCK2 antagonist activity nih.gov. There is currently a lack of specific research data directly linking this compound to the Parathyroid Hormone 1 Receptor (PTH1R).
The inhibitory activity of 1,3,5-benzotriazepine derivatives against various enzymes is an area of active investigation. While direct inhibitory studies of this compound on Phospholipase A2 are not extensively documented, the broader family of diazepine-containing compounds has been recognized for its potential as enzyme inhibitors nih.gov.
In Vitro Screening for Bioactivity
The therapeutic potential of 1,3,5-benzotriazepine derivatives has been further explored through in vitro screening against various cell lines and microbial species. These studies have revealed a range of bioactivities, from anticancer to antimicrobial effects.
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| 1,3,4-Benzotriazepin-5-one derivatives | Ovarian, Renal, Prostate Cancer | Potent antitumor activity | nih.gov |
| 2-((4-(dimethylamino) benzylidene) amino)-3H- benzo[e] nih.govresearchgate.netcdnsciencepub.com triazepin-5(4H)-one | MCF-7 (Breast Cancer) | IC50 = 49.9 µg/ml | iosrjournals.org |
The 1,3,5-benzotriazepine scaffold has been explored for its antimicrobial properties. Triazepine derivatives have demonstrated a range of pharmacological activities, including antibacterial, antiviral, and antifungal effects nih.gov. The combination of a pyrimidine and triazepine moiety has been shown to enhance antiviral and antifungal activities nih.gov. While specific studies on the antimicrobial spectrum of this compound are limited, the broader class of compounds shows potential in this area.
| Compound Class | Activity | Reference |
|---|---|---|
| Triazepine derivatives | Antibacterial, Antiviral, Antifungal | nih.gov |
| Pyrimidine and Triazepine combination | Enhanced Antiviral and Antifungal | nih.gov |
Derivatives of benzo[f] nih.govnih.govnih.govtriazepine have been screened for their insecticidal activity. One study synthesized 4,4′-(2-(1,3-diphenyl-1H-pyrazol-4-yl) ethene-1,1-diyl) bis (1,5-dihydro-2H-benzo[f] nih.govnih.govnih.govtriazepine-2-thione) and evaluated its insecticidal effects against the late third instar larvae of Plodia interpunctella and Nilaparvata lugens nih.gov. The results indicated that benzo[f] nih.govnih.govnih.govtriazepine-2-thione derivatives demonstrated the highest insecticidal potency, a finding that was supported by DFT stimulation and molecular docking nih.gov.
Mechanistic Investigations of Biological Action at the Molecular Level
Understanding the biological activity of a compound requires a deep dive into its interactions at the molecular level. For scaffolds like this compound, this involves a multi-faceted approach, including studying how they bind to biological targets, influence cellular pathways, and the specific nature of their molecular interactions. Due to the limited specific data on this compound, the following sections will illustrate these investigative principles using data from structurally related benzodiazepine (B76468), benzotriazepine, and other heterocyclic compounds.
Receptor Binding Studies and Affinity Measurements
Receptor binding assays are fundamental in medicinal chemistry to determine the affinity of a ligand for its biological target. These assays quantify the strength of the interaction, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ value indicates a higher binding affinity.
For instance, in the exploration of ligands for the corticotropin-releasing factor type-1 (CRF₁) receptor, a series of dihydropyrido[2,3-b]pyrazin-2(1H)-ones were evaluated. Competition binding assays using cells transfected with the human CRF₁ receptor showed that these compounds bind with high affinity, with Kᵢ values ranging from approximately 1.3 to 5.4 nM. nih.gov This narrow range of high-affinity binding across various substitutions on the pendant aryl ring highlights the scaffold's favorable interaction with the receptor.
Similarly, studies on novel imidazodiazepines targeting the α5 subunit of the GABAₐ receptor (α5GABAAR) demonstrated varying affinities for the benzodiazepine receptor (BzR) in the rat brain. researchgate.net The binding affinity is a critical parameter that guides the selection of candidates for further development.
Table 1: Representative Binding Affinities of Heterocyclic Compounds at Various Receptors
| Compound Class | Target Receptor | Compound Example | Binding Affinity (Kᵢ) |
|---|---|---|---|
| Dihydropyrido[2,3-b]pyrazin-2(1H)-ones | CRF₁ | Compound 1 | ~1.3 nM |
| Dihydropyrido[2,3-b]pyrazin-2(1H)-ones | CRF₁ | Compound 2 | ~1.6 nM |
| Dihydropyrido[2,3-b]pyrazin-2(1H)-ones | CRF₁ | Compound 5 | ~1.8 nM |
| Imidazodiazepines | Kappa Opioid Receptor (KOR) | Compound with C-8 Bromo | High Affinity |
| Imidazodiazepines | Kappa Opioid Receptor (KOR) | Compound with C-8 Cyclopropyl | High Affinity |
| C-benzoyl-1,2,3-triazoles | Benzodiazepine Receptor | Compound 11a (phenethyl substituent) | High Activity |
This table is generated based on data from analogous heterocyclic structures to illustrate the concept of receptor binding affinity.
These studies underscore the importance of experimental binding assays in characterizing the interaction between a compound and its receptor, providing essential data for understanding its potential biological effects.
Modulation of Key Molecular Pathways and Protein Folding
Beyond direct receptor binding, it is crucial to understand how a compound influences the complex network of molecular pathways within a cell. Compounds can modulate signaling cascades, affect gene expression, and even influence protein folding and stability.
Benzodiazepine and benzotriazepine derivatives have been identified as potent and selective inhibitors of protein-protein interactions involving the bromodomain and extra-terminal (BET) family of proteins (e.g., BRD4). cdnsciencepub.comresearchgate.net BET proteins are transcriptional co-regulators that play a significant role in cancer cell proliferation and survival. cdnsciencepub.comresearchgate.net By binding to the bromodomains, these compounds disrupt the interaction with acetylated lysine residues on histones, thereby modulating gene transcription pathways critical for oncogenesis. researchgate.net
The activity of compounds on molecular pathways can also be investigated through broader "omics" approaches. For example, in studying the effects of the dual GIP/GLP-1 receptor agonist Tirzepatide, researchers used proteomics, metabolomics, and lipidomics to uncover its mechanisms in alleviating fatty liver disease. mdpi.com This integrated approach revealed that the drug reduces fatty acid uptake, promotes cholesterol excretion, and enhances mitochondrial-lysosomal function. mdpi.com It was also shown to modulate key signaling pathways like the pAkt/CREB/BDNF pathway, which is involved in neuronal growth and differentiation, thereby preventing neurodegeneration. nih.gov
Natural compounds have also been shown to target multiple molecular mechanistic pathways in diseases like diabetic kidney disease. nih.gov For instance, certain compounds can activate the AMPK/Nrf2 signaling pathway to reduce inflammation and oxidative stress or inhibit the PI3K/Akt signaling pathway to decrease glucose uptake in specific cells. nih.gov
While direct evidence for this compound is not available, its structural similarity to compounds known to modulate protein-protein interactions and key signaling pathways suggests that it could have significant effects on cellular function that warrant investigation.
Computational Docking and Molecular Dynamics in Ligand-Target Interactions
Computational methods are indispensable tools for visualizing and understanding how a ligand interacts with its target protein at an atomic level. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations provide insights into the stability and dynamics of the ligand-receptor complex over time.
Molecular Docking: This technique places a ligand into the binding site of a target protein and scores the different poses based on their binding affinity. nih.gov For example, docking studies of 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives against the Plasmodium dihydrofolate reductase (pDHFR) receptor were used to predict binding affinity and identify potential antimalarial candidates. mdpi.com The docking scores, often expressed in energy terms (e.g., kcal/mol), help in ranking compounds for further experimental testing. patsnap.com
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules in the complex over time. These simulations can confirm the stability of a ligand-protein complex predicted by docking. patsnap.com For instance, MD simulations of a COX-2 inhibitor complex revealed consistent ligand-protein interactions over a 100-nanosecond period, confirming the stability of the binding. patsnap.com
Key interactions identified through these computational methods include:
Hydrogen Bonding: These are crucial for the specificity and stability of ligand-receptor binding. Docking studies on pyrazole derivatives with monoamine oxidase (hMAO) enzymes revealed a network of hydrogen bonds between the ligand's thioamide moiety and the enzyme's active site residues.
The combination of these computational approaches allows for a detailed analysis of the structural basis of ligand recognition and can guide the rational design of more potent and selective inhibitors.
Table 2: Example of Computational Docking Scores for Heterocyclic Compounds
| Compound Class | Target Protein | Docking Score (kcal/mol) | Software/Method |
|---|---|---|---|
| Imidazolidinone Derivatives | COX-2 | -11.569 | Glide |
| Imidazolidinone Derivatives | COX-2 | -11.240 | Glide |
| 1,3,4-Oxadiazole Derivatives | GABAₐ Receptor | -66.344 to -102.653 (MolDock Score) | Molegro Virtual Docker |
| Standard Drug (Rofecoxib) | COX-2 | -9.309 | Glide |
This table presents illustrative data from studies on analogous compounds to demonstrate the application of computational docking.
Structure-Activity Relationship (SAR) and Ligand Design Principles
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features required for potency, selectivity, and favorable pharmacokinetic properties.
Impact of Substituent Modifications on Biological Profiles
The modification of substituents on a core scaffold can have a profound impact on a compound's biological profile. Even small changes, such as the addition or repositioning of a functional group, can dramatically alter binding affinity, metabolic stability, and selectivity.
For example, in a series of 1,5-dihydro-2H-benzo[b] nih.govresearchgate.netdiazepine-2,4(3H)-diones investigated as inhibitors of Trypanosoma cruzi, the position of a methoxy group on a phenyl ring significantly affected potency. A 4-methoxy group had no impact, while a 3-methoxy group led to a drop in potency, and a 2-methoxy group caused a further decrease. Similarly, studies on 4H-1,2,4-benzothiadiazine 1,1-dioxides revealed that the nature of the group at the 3-position was critical for activity. An isosteric replacement of an NH group with O, S, or CH₂ groups led to a decrease in potency, confirming the importance of the NH group for establishing a strong hydrogen bond with the target.
Metabolic stability is another critical parameter influenced by substituents. In the development of analogs of an antimalarial tetrahydro-β-carboline, the judicious placement of a fluorine atom at the C7 position of the benzo-ring greatly improved metabolic stability in liver microsomes, although it slightly decreased the growth inhibition potency.
Table 3: Illustrative SAR Data for Heterocyclic Scaffolds
| Scaffold | Position of Modification | Substituent | Effect on Biological Profile |
|---|---|---|---|
| Benzo[b] nih.govresearchgate.netdiazepine-2,4(3H)-dione | 1-Phenyl Ring | 4-Methoxy | No change in potency |
| Benzo[b] nih.govresearchgate.netdiazepine-2,4(3H)-dione | 1-Phenyl Ring | 3-Methoxy | 0.5 log unit drop in potency |
| Benzo[b] nih.govresearchgate.netdiazepine-2,4(3H)-dione | 1-Phenyl Ring | 2-Methoxy | >1.5 log unit drop in potency |
| Tetrahydro-β-carboline | Benzo-ring C7 | Fluorine | Improved metabolic stability, 2-fold decrease in potency |
| 4H-1,2,4-Benzothiadiazine 1,1-dioxide | Position 3 | Isopropylamino (NH) | Highest potency |
| 4H-1,2,4-Benzothiadiazine 1,1-dioxide | Position 3 | Isobutyl (CH₂) | Reduced potency vs. NH |
This table is a compilation of SAR findings from related heterocyclic compounds to exemplify the impact of substituent modifications.
These examples highlight the intricate relationships between chemical structure and biological function, guiding the iterative process of lead optimization in drug discovery.
Design of Constrained Amino Amide Surrogates for Peptide Mimicry
Peptides are important signaling molecules, but their therapeutic use is often limited by poor metabolic stability due to degradation by proteases. One strategy to overcome this is to design peptidomimetics, where labile amide bonds are replaced with more stable surrogates that retain the key structural features necessary for biological activity.
The this compound scaffold, with its constrained seven-membered ring and diamine functionality, represents a potential backbone for designing such peptide mimics. The constrained conformation can help to lock the molecule into a biologically active shape, mimicking secondary structures of peptides like β-turns.
Various heterocyclic systems have been successfully employed as amide bond isosteres. For example, 1,4-disubstituted 1,2,3-triazoles are excellent surrogates for the trans-amide bond because they mimic its electronic and hydrogen-bonding properties. The incorporation of these triazoles into peptides has been shown to increase their stability against enzymatic degradation while, in some cases, preserving biological function.
The synthesis of constrained dipeptide surrogates, such as hydroxy indolizidin-2-one amino acids, has been explored to create tools for structure-activity relationship studies. X-ray analysis of these bicyclic systems has shown that their backbone dihedral angles can resemble those of ideal type II' β-turns, demonstrating their potential for peptide mimicry.
By designing molecules based on the this compound core, it may be possible to create novel peptidomimetics with enhanced stability and tailored biological activities, capable of modulating protein-protein interactions or acting as receptor agonists or antagonists.
Advanced Topics and Future Research Perspectives
Chemoinformatics and Computational-Driven Design of Novel Compounds
Chemoinformatics and computational modeling are indispensable tools for accelerating the discovery and optimization of novel therapeutic agents based on the 1H-1,3,5-benzotriazepine-2,4-diamine core. These in silico methods allow for the rational design of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, which have been successfully applied to 1,3,4-benzotriazepine derivatives to understand their activity as cholecystokinin (B1591339) 2 (CCK2) receptor antagonists, can serve as a blueprint. nih.gov For this compound, a similar approach could be used to build predictive models. By synthesizing a library of derivatives and evaluating their biological activity against a specific target, researchers can correlate molecular properties (e.g., steric, electronic, and hydrophobic fields) with activity. These models would guide the design of new compounds with predicted superior efficacy.
Molecular Docking and Dynamics: Computational docking simulations can predict the binding modes of this compound derivatives within the active site of a target protein. nih.govmdpi.com This provides insights into key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For instance, in designing inhibitors for a specific kinase, docking could help optimize the substituents on the diamine groups or the benzene (B151609) ring to maximize interactions with key amino acid residues. mdpi.com Subsequent molecular dynamics (MD) simulations can validate the stability of the ligand-protein complex over time. nih.gov
Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be generated based on the essential structural features of active this compound analogues. This model can then be used to screen large virtual libraries of compounds to identify novel hits with diverse chemical scaffolds but similar predicted biological activity, thus expanding the chemical space for drug discovery.
Below is a table outlining potential computational approaches for designing novel compounds.
| Computational Technique | Application for this compound Design | Expected Outcome |
| 3D-QSAR | Correlate molecular fields of derivatives with their biological activity. | Predictive models to guide the synthesis of more potent analogues. nih.gov |
| Molecular Docking | Predict binding poses and interactions within a biological target's active site. | Rational design of substituents to enhance binding affinity and selectivity. nih.gov |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the ligand-protein complex. | Validation of docking poses and assessment of binding stability. nih.gov |
| Pharmacophore Modeling | Identify essential 3D features required for biological activity. | A model for virtual screening to discover novel, structurally diverse hits. |
| DFT Studies | Analyze electronic properties like HOMO-LUMO energies and ESP maps. | Understanding of molecular reactivity and interaction capabilities. nih.gov |
Application as Key Intermediates in Complex Molecule Synthesis
The structure of this compound, with its reactive amino groups and modifiable ring system, makes it a valuable intermediate for the synthesis of more complex molecules. The diamine functionalities at the C2 and C4 positions are particularly useful handles for elaboration.
The synthesis of related benzotriazepine systems often involves multi-step sequences where the core heterocycle is built and then functionalized. lookchem.comgre.ac.uk For example, N-alkyl-1,2-diamines can be used as precursors to form the benzotriazepine ring, which is then further modified. lookchem.com Similarly, this compound can serve as a foundational block. The primary amino groups can undergo a wide range of chemical transformations, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups.
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.
These reactions allow for the construction of large and diverse chemical libraries. For instance, treating the diamine with various acyl chlorides could yield a library of bis-amide derivatives for biological screening. nih.gov The synthesis of complex fused heterocyclic systems is also a possibility, where the diamine acts as a dinucleophile in cyclocondensation reactions with appropriate bifunctional electrophiles. nih.gov
Integration with Green Chemistry Principles for Sustainable Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of the this compound scaffold and its derivatives can be significantly improved by incorporating green chemistry principles.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netchim.itresearchgate.net This technique has been successfully employed in the synthesis of 1,3,5-benzotriazepine-2,4-diones and 2,4-diamino-1,3,5-triazines. lookchem.comresearchgate.net A green procedure for synthesizing this compound could involve a microwave-assisted cyclocondensation reaction, potentially under solvent-free conditions or in a green solvent. researchgate.netresearchgate.net
Alternative Solvents and Catalysts: The use of hazardous organic solvents can be minimized or eliminated. Water, glycerol, or polyethylene (B3416737) glycol have been used as green reaction media for the synthesis of related benzothiazepines and benzodiazepines. derpharmachemica.comnih.gov Furthermore, the development of recyclable solid acid catalysts or nanocatalysts, such as Cu(II)-clay, can replace corrosive and non-reusable traditional catalysts like BF3-etherate or polyphosphoric acid, making the process more economical and environmentally friendly. researchgate.netderpharmachemica.comscispace.com
The table below summarizes green chemistry approaches applicable to the synthesis of benzotriazepine derivatives.
| Green Chemistry Principle | Application in Synthesis | Advantages |
| Microwave Irradiation | Accelerate cyclization and substitution reactions. | Reduced reaction times, higher yields, fewer side products. lookchem.comresearchgate.net |
| Ultrasound Sonication | Promote reactions through acoustic cavitation. | Shorter reaction times and improved yields. nih.gov |
| Green Solvents | Use of water, glycerol, or ionic liquids as reaction media. | Reduced toxicity, biodegradability, potential for recycling. nih.gov |
| Solid/Heterogeneous Catalysts | Employing reusable catalysts like zeolites or supported metals. | Ease of separation, catalyst recyclability, reduced waste. scispace.com |
| Multicomponent Reactions | Combining three or more reactants in a single step. | Increased atom economy, reduced number of synthetic steps and waste. nih.gov |
Exploration of New Biological Targets and Therapeutic Areas
The broader class of benzotriazepines and related seven-membered heterocycles exhibits a wide spectrum of pharmacological activities, suggesting that derivatives of this compound could be promising candidates for various therapeutic areas. nih.govresearchgate.net
Anticancer Activity: Numerous triazepine and benzotriazepine derivatives have demonstrated potent antitumor effects. nih.govresearchgate.netnih.gov For example, certain 1,3,4-benzotriazepin-5-one derivatives showed significant activity against ovarian, renal, and prostate cancer cell lines. researchgate.netnih.gov Fused imidazo[4,5-e] nih.govderpharmachemica.comdiazepine (B8756704) ring systems have also shown potent in vitro activity against several cancer cell lines. mdpi.com Derivatives of this compound could be designed and screened as inhibitors of key cancer-related targets such as protein kinases, topoisomerases, or cell cycle regulators.
Central Nervous System (CNS) Disorders: The benzotriazepine scaffold is known to affect the central nervous system, with some derivatives acting as psychoactive agents. nih.govresearchgate.net Related compounds like 1,5-benzothiazepines are used for CNS disorders. derpharmachemica.com This suggests potential applications in treating conditions like schizophrenia, anxiety, or epilepsy. researchgate.netderpharmachemica.com The 2,4-diamino substitution pattern is also found in neuronal voltage-gated sodium channel blockers, indicating a potential avenue for managing neuropathic pain or epilepsy. nih.gov
Anti-infective Agents: Various benzotriazepine structures have shown activity as anti-infective agents. researchgate.net The broad pharmacological potential also includes antiviral and antibacterial activities. nih.govresearchgate.net Given the urgent need for new antimicrobial drugs, libraries based on the this compound core should be screened against a panel of pathogenic bacteria, fungi, and viruses.
Potential Role in Material Science or Agrochemical Research
While the primary focus for such heterocyclic compounds is often medicinal chemistry, their unique structures also present opportunities in other fields.
Material Science: Nitrogen-rich heterocyclic compounds, particularly 1,3,5-triazines, are known synthons in supramolecular chemistry. chim.it They can form well-defined hydrogen-bonded networks, leading to the creation of ordered structures like molecular ribbons or sheets. chim.it The this compound molecule, with its multiple hydrogen bond donors (N-H) and acceptors (ring nitrogens), is an excellent candidate for forming self-assembling systems. These could potentially be used to develop novel organic materials, such as liquid crystals, porous organic frameworks, or components in optoelectronic devices.
Agrochemical Research: The development of new pesticides and herbicides is crucial for agriculture. Many commercial agrochemicals are based on heterocyclic scaffolds. The 5-aminopyrazole system, for example, is a significant template in the agrochemical industry. mdpi.com While direct evidence for benzotriazepines in agrochemicals is limited, the diverse biological activities exhibited by this class of compounds suggest that they could be explored for pesticidal, fungicidal, or herbicidal properties. drugbank.com Screening a library of this compound derivatives against common agricultural pests and weeds could uncover novel lead compounds for this sector.
Q & A
Basic Research Question
- HPLC-UV/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Relative retention times (RRT) help identify impurities (e.g., RRT 0.5–2.1 for related benzazepine analogs) .
- NMR spectroscopy : and NMR detect structural deviations (e.g., unexpected coupling in aromatic regions).
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] with <2 ppm error) .
How can researchers resolve contradictions in biological activity data for 1H-1,3,5-benzotriazepine derivatives?
Advanced Research Question
- Triangulation : Cross-validate data from enzyme assays, cell-based studies, and computational ADMET predictions .
- Dose-response analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity.
- Structural analogs : Compare with related compounds (e.g., benzo[f]imidazo-triazepines) to isolate pharmacophore contributions .
What experimental design principles are critical for studying the structure-activity relationship (SAR) of this compound analogs?
Advanced Research Question
- Orthogonal substituent variation : Systematically modify substituents at positions 2, 4, and 7 to isolate electronic vs. steric effects.
- High-throughput screening : Use 96-well plates for IC determination against target enzymes (e.g., cytochrome P450 isoforms) .
- Statistical validation : Multivariate ANOVA to assess significance of structural modifications .
How can researchers mitigate synthetic byproducts during benzotriazepine ring formation?
Basic Research Question
- Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) to prevent unwanted cyclization .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor the desired product (e.g., shorter times at lower temps for kinetic products).
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
What methodological strategies improve the reliability of in silico predictions for benzotriazepine derivatives?
Advanced Research Question
- Ensemble docking : Combine results from AutoDock, Glide, and MOE to reduce false positives .
- MD simulations : Run 100-ns trajectories to assess binding mode stability (RMSD <2 Å).
- QSAR validation : Use external test sets and metrics like and to avoid overfitting .
How should researchers design stability studies for this compound under varying pH and temperature conditions?
Basic Research Question
- Forced degradation : Expose the compound to 0.1N HCl/NaOH (pH 1–13) and heat (40–80°C) for 24–72 hours.
- Analytical endpoints : Monitor degradation via HPLC peak area loss and new impurity peaks .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature .
What are the best practices for reconciling discrepancies between computational and experimental solubility data?
Advanced Research Question
- Solvent parameterization : Refine COSMO-RS sigma profiles using experimental logP/logS values .
- Polymorph screening : Use PXRD to identify crystalline forms with differing solubilities.
- Error analysis : Quantify uncertainties in DFT solvation energy calculations (±1 kcal/mol ≈ 10-fold solubility error) .
How can mixed-methods research enhance the development of benzotriazepine-based therapeutics?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
